2,3'-Dichlorobiphenyl

Descripción general

Descripción

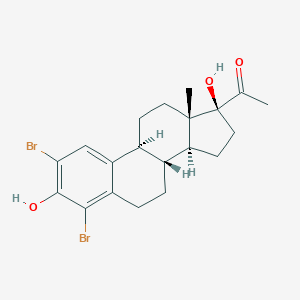

2,3’-Dichlorobiphenyl belongs to the class of organic compounds known as polychlorinated biphenyls . These are organic compounds containing at least two chlorine atoms attached to either benzene ring of the biphenyl moiety . It is formally rated as a carcinogen (by IARC 1) and is also a potentially toxic compound .

Synthesis Analysis

Chlorobiphenyls, including 2,3’-Dichlorobiphenyl, have been synthesized using various methods. One method involves the decomposition of aroyl peroxides in appropriate substrates, which has yielded high yields of chlorobiphenyls . Mono- and dichlorobiphenyls have been prepared using new phenylating agents: iodoso-benzene dibenzoate, lead tetrabenzoate, and silver iodide (bromide) dibenzoate .

Molecular Structure Analysis

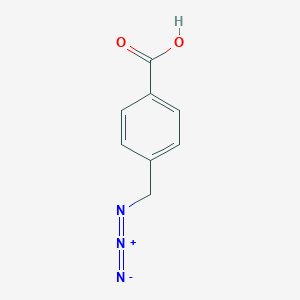

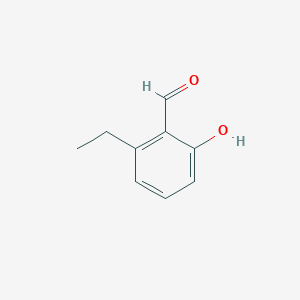

The molecular formula of 2,3’-Dichlorobiphenyl is C12H8Cl2 . The molecular weight is 223.1 g/mol . The IUPAC name is 1,2-dichloro-3-phenylbenzene .

Chemical Reactions Analysis

Biological transformation of polychlorinated biphenyls could take place through anaerobic dechlorination, aerobic microbial degradation, and a combination of transformation of anaerobic dechlorination and aerobic degradation . Under anaerobic conditions, microbial dechlorination is an important degradation mode for PCBs, especially high-chlorinated congeners .

Physical And Chemical Properties Analysis

2,3’-Dichlorobiphenyl is a solid substance . It has excellent physical and chemical properties, which have led to its widespread use in industrial, commercial, and agricultural fields .

Aplicaciones Científicas De Investigación

2,3’-Dichlorobiphenyl: A Comprehensive Analysis

Environmental Contaminant Monitoring: 2,3’-Dichlorobiphenyl has been found as a contaminant in urban soil samples. Its presence in the environment is monitored due to its classification as a polychlorinated biphenyl (PCB), which are compounds known for their persistence and potential adverse health effects .

Biological Impact Studies: Research has shown that 2,3’-Dichlorobiphenyl can affect biological systems, such as decreasing dopamine levels in PC12 adrenal medulla cells and increasing the percentage of intersex males in Xenopus laevis, a species of frog .

Human Exposome Analysis: This compound has been identified in human blood, indicating exposure in individuals to this compound or its derivatives. It is part of the human exposome – the totality of environmental exposures from conception onwards .

Toxicological Research: Due to its carcinogenic classification by IARC, 2,3’-Dichlorobiphenyl is used in toxicological studies to understand its effects on living organisms and potential risks to human health .

Analytical Method Development: It serves as a target compound in the development of analytical methods for the detection of semivolatile organic compounds in drinking water .

Biodegradation Studies: There’s research on the transformation of hydroxylated derivatives of dichlorobiphenyls by specific bacteria, which is significant for understanding PCB degradation in the environment .

Safety And Hazards

2,3’-Dichlorobiphenyl may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an appropriate treatment and disposal facility .

Propiedades

IUPAC Name |

1-chloro-2-(3-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBBDTRJIVXKEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074024 | |

| Record name | 2,3'-Dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3'-Dichlorobiphenyl | |

CAS RN |

25569-80-6 | |

| Record name | 2,3'-Dichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025569806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3'-Dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3'-DICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ4O46M8F5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 2,3-Dichlorobiphenyl, like many PCBs, exhibits high persistence in the environment due to its chemical stability and low water solubility. This persistence allows it to bioaccumulate in organisms and potentially biomagnify through food webs, posing risks to wildlife and human health. []

A: Certain bacterial species, like Pseudomonas strain LB400, are capable of transforming 2,3-Dichlorobiphenyl. [] These bacteria often utilize a process called cometabolism, where they degrade the compound in the presence of a growth substrate like biphenyl. [] Research has shown that Hydrogenophaga taeniospiralis IA3-A, a psychrotrophic bacterium, can also cometabolize 2,3-Dichlorobiphenyl, even at low temperatures (5°C). [] This finding is particularly relevant for bioremediation efforts in colder climates.

A: Studies have shown that the presence of biphenyl in the degradation medium can significantly decrease the rate of 2,3-Dichlorobiphenyl transformation by Pseudomonas strain LB400. [] This suggests that the availability and type of growth substrates can influence the biodegradation efficiency.

A: Research has explored the use of genetically modified psychrotolerant Pseudomonas spp. strains (Cam-1-gfp1 and Sag-50G-gfp1) for 2,3-Dichlorobiphenyl bioremediation in soil. [] These strains, engineered with a green fluorescent protein (GFP) gene, demonstrated survival in soil microcosms and enhanced the biodegradation of 2,3-Dichlorobiphenyl.

A: Traditional methods for PCB analysis, such as measuring the disappearance of Aroclors (commercial PCB mixtures), can lead to inaccurate results due to volatilization, adsorption, or absorption losses. [] These methods also face challenges in accurately identifying individual PCB congeners due to incomplete gas chromatographic resolution.

A: Researchers are investigating a combination of Microwave Assisted Extraction (MAE) and Subcritical Water Extraction (SBWE) as a rapid and efficient method for extracting 2,3-Dichlorobiphenyl from environmental matrices like soil. [] This combined approach has shown improved recoveries and reduced extraction times compared to traditional SBWE.

A: Utilizing defined mixtures of PCB congeners, including 2,3-Dichlorobiphenyl, allows researchers to more accurately assess the PCB-degradative competence and congener specificity of microorganisms. [] This approach provides valuable insights into the biodegradation pathways and helps identify strains with superior PCB-degradative abilities.

A: Studies have shown that 2,3-Dichlorobiphenyl undergoes photodechlorination primarily in the excited singlet state when exposed to UV irradiation in a 2-propanol solution. [] This process leads to the formation of 3-chlorobiphenyl. The quantum yield of this reaction was found to be 0.2, independent of the substrate concentration and the excitation wavelength.

A: The identification of 2,3-Dichloro-3',4'-dihydroxybiphenyl as a putative metabolite provides valuable insights into the metabolic pathways of 2,3-Dichlorobiphenyl in biological systems. [] This finding contributes to a better understanding of the compound's fate and potential toxicity within organisms.

A: Novel fluorescence sensing probes using carbon quantum dots as signal amplification molecules are being developed for rapid and selective detection of PCB congeners, including 2,3-Dichlorobiphenyl. [] These probes, combined with DNA aptamers as biorecognition elements, offer high sensitivity and specificity for environmental monitoring applications.

A: The presence of active Cytochrome P450 enzymes in marine macroalgae suggests their potential role in the metabolism of xenobiotics, including 2,3-Dichlorobiphenyl. [] This finding highlights the complex interactions between environmental pollutants and marine organisms, and the potential of macroalgae to act as a metabolic sink for these compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.